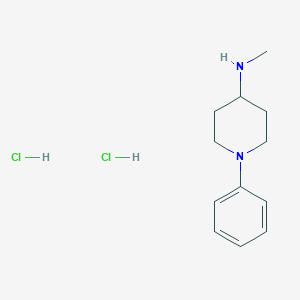

N-methyl-1-phenylpiperidin-4-amine dihydrochloride

Description

Properties

IUPAC Name |

N-methyl-1-phenylpiperidin-4-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2.2ClH/c1-13-11-7-9-14(10-8-11)12-5-3-2-4-6-12;;/h2-6,11,13H,7-10H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGMKRDLBGWLKOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCN(CC1)C2=CC=CC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1071590-88-9 | |

| Record name | N-methyl-1-phenylpiperidin-4-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Route via Cyanohydrin and Grignard Reaction (Four-Step Process)

A patented method describes a four-step synthesis starting from 1-benzyl-4-piperidone or a protected 4-piperidone derivative, proceeding through cyanohydrin formation, reaction with an N-protected methylamine, a Grignard reaction with phenylmagnesium bromide, and final deprotection to yield 4-methylamino-4-phenylpiperidine, which can be converted into its dihydrochloride salt.

Step 1: Formation of cyanohydrin from 1-protected 4-piperidone using potassium cyanide under standard cyanohydrin-forming conditions.

Step 2: Reaction of the cyanohydrin intermediate with benzylmethylamine (N-protected methylamine) to introduce the methylamino group.

Step 3: Grignard reaction with phenylmagnesium bromide to attach the phenyl group at the 4-position.

Step 4: Catalytic hydrogenation (e.g., Pd/C catalyst) to remove protecting groups and reduce intermediates, followed by salt formation to isolate the dihydrochloride.

Reaction Conditions and Yields:

Hydrogenation at 45°C under ambient pressure for 24 hours.

Precipitation and purification via butanol/water mixtures.

Yield example: 144.25 g of 4-methylamino-4-phenylpiperidine sesquioxalate monohydrate with melting point 252–254°C.

This method allows the synthesis of various substituted 4-amino-4-phenylpiperidines by varying the N-protected alkylamine used, providing versatility in preparing analogs.

Reductive Amination of 4-Piperidone with Aniline Derivatives

A common laboratory and industrial approach involves reductive amination of 4-piperidone with aniline or substituted anilines to form N-phenylpiperidin-4-amine derivatives. This method can be adapted to introduce the N-methyl group by using methylated amines or subsequent methylation steps.

Use of reducing agents such as sodium borohydride or sodium cyanoborohydride.

Solvents like methanol or ethanol under acidic or neutral conditions.

Catalysts such as palladium on carbon (Pd/C) for hydrogenation steps.

High selectivity and relatively mild conditions.

Scalable for industrial production with optimized temperature, pressure, and reaction time.

| Method | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Reductive Amination | 4-piperidone + aniline + NaBH3CN, MeOH | 70–80 | >90 |

Alkylation of Piperidine Derivatives

Another synthetic strategy involves alkylation of 4-aminopiperidine with aryl halides (e.g., bromobenzene) under basic conditions to form N-phenylpiperidin-4-amine derivatives, which can be further methylated to introduce the N-methyl group.

Base: Sodium hydride (NaH) or potassium carbonate (K2CO3).

Solvent: Polar aprotic solvents such as acetonitrile or ethanol.

Temperature: Reflux or controlled heating.

| Method | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Alkylation | 4-aminopiperidine + bromobenzene + NaH, Acetonitrile | 65–75 | >95 |

Salt Formation and Purification

The free base of N-methyl-1-phenylpiperidin-4-amine is typically converted into the dihydrochloride salt to improve stability, solubility, and handling.

Treat the free base with hydrochloric acid (HCl) in an appropriate solvent.

Control stoichiometry to achieve dihydrochloride formation.

Isolate by filtration or crystallization.

Dry under vacuum at controlled temperature.

Comparative Analysis of Preparation Methods

| Preparation Method | Key Reagents | Reaction Type | Advantages | Limitations |

|---|---|---|---|---|

| Cyanohydrin + Grignard Route | 1-benzyl-4-piperidone, KCN, benzylmethylamine, PhMgBr | Multi-step, protection/deprotection | Versatile for substituted derivatives, high purity | Multi-step, requires careful control |

| Reductive Amination | 4-piperidone, aniline, NaBH3CN | Single-step reductive amination | Mild conditions, scalable | May require purification steps |

| Alkylation | 4-aminopiperidine, bromobenzene, NaH | Nucleophilic substitution | Simple reagents, good yields | Possible side reactions, base sensitivity |

| Salt Formation | Free base, HCl | Acid-base reaction | Improves stability and handling | Requires precise stoichiometry |

Research Findings and Optimization Notes

The cyanohydrin-Grignard route allows the selective introduction of various N-alkyl groups by substituting the amine reagent, enabling structural diversity.

Reductive amination yields are optimized by controlling pH and temperature, with sodium cyanoborohydride preferred for selectivity over sodium borohydride.

Alkylation reactions benefit from polar aprotic solvents and strong bases to enhance nucleophilicity and reaction rates, but care must be taken to avoid over-alkylation or polymerization.

Salt formation with hydrochloric acid is straightforward but requires monitoring to prevent formation of mono- versus dihydrochloride salts, which affect solubility and crystallinity.

Summary Table of Key Reaction Parameters

| Step/Method | Temperature (°C) | Time | Solvent(s) | Catalyst/Agent | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Cyanohydrin formation | Room temp | Several hours | Water/organic mix | KCN | High | Standard cyanohydrin conditions |

| Amine addition (protected) | Room temp | Hours | Organic solvent | Benzylmethylamine | High | Protection critical for selectivity |

| Grignard reaction | 0 to room temp | Hours | Ether solvents | Phenylmagnesium bromide | High | Sensitive to moisture |

| Hydrogenation & deprotection | 45 | 24 hours | Methanol | Pd/C | High | Controlled pressure and temp |

| Reductive amination | Room temp | Hours | Methanol | NaBH3CN | 70–80 | Acidic conditions improve yield |

| Alkylation | Reflux (60-80) | Several hours | Acetonitrile, EtOH | NaH or K2CO3 | 65–75 | Base strength affects selectivity |

| Salt formation | Room temp | Minutes to hours | Organic or aqueous | HCl | Quantitative | Stoichiometry controls salt form |

Chemical Reactions Analysis

Types of Reactions: N-methyl-1-phenylpiperidin-4-amine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced forms of the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms in the dihydrochloride salt can be replaced by other nucleophiles such as hydroxide or alkoxide ions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed:

Oxidation: N-methyl-1-phenylpiperidin-4-amine N-oxide.

Reduction: N-methyl-1-phenylpiperidin-4-amine.

Substitution: N-methyl-1-phenylpiperidin-4-amine derivatives with different substituents.

Scientific Research Applications

Medicinal Chemistry

MPHP is primarily investigated for its potential use in the development of novel pharmaceuticals. Its structure allows for interactions with various neurotransmitter systems, making it a candidate for studying:

- Pain Management: MPHP may exhibit analgesic properties by modulating pain pathways in the central nervous system.

- Cognitive Enhancers: Research is ongoing into its effects on cognitive functions, potentially leading to treatments for cognitive decline or disorders such as ADHD.

Case Study: Analgesic Properties

A study demonstrated that derivatives of piperidine compounds similar to MPHP showed significant analgesic effects in animal models, suggesting a pathway for further exploration in pain management therapies .

Neuropharmacology

MPHP's interaction with neurotransmitter receptors positions it as a valuable compound in neuropharmacological research:

- Dopaminergic Activity: Investigations have shown that compounds with similar structures can influence dopamine pathways, which are crucial in mood regulation and reward systems.

Research Insight: Dopamine Modulation

Research indicates that piperidine derivatives can act as dopamine reuptake inhibitors, offering potential therapeutic avenues for conditions like depression and schizophrenia .

Organic Synthesis

In synthetic chemistry, MPHP serves as a versatile building block for creating more complex organic molecules. Its reactivity allows it to be employed in:

- Synthesis of Pharmaceuticals: Used in the synthesis of various pharmaceutical agents due to its ability to undergo multiple chemical reactions such as alkylation and acylation.

Example: Synthesis Pathways

The compound can be utilized in palladium-catalyzed cross-coupling reactions, which are essential in forming carbon-carbon bonds necessary for drug development .

Material Science

MPHP is explored for its potential applications in developing specialty chemicals and materials with unique properties:

- Polymer Chemistry: Its incorporation into polymer matrices could enhance material properties such as thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of N-methyl-1-phenylpiperidin-4-amine dihydrochloride involves its interaction with specific molecular targets in biological systems. It is known to interact with neurotransmitter receptors, particularly those involved in the modulation of dopamine and serotonin levels. The compound may act as an agonist or antagonist at these receptors, influencing neurotransmitter release and uptake. The exact pathways and molecular targets involved in its mechanism of action are still under investigation.

Comparison with Similar Compounds

Structural and Functional Differences

- Fluorine substitution in N-(4-fluorobenzyl) derivatives enhances electronic properties and metabolic stability, which may improve receptor binding affinity compared to non-fluorinated analogs . Tetrahydro-2H-pyran-4-yl introduces an oxygen atom, increasing polarity and altering pharmacokinetics compared to the phenyl-substituted target compound .

Physicochemical Properties :

Pharmacological and Research Implications

Receptor Interactions :

- The target compound’s phenyl and methyl groups may favor interactions with hydrophobic receptor pockets, such as those in sigma-1 receptors, whereas fluorinated analogs might target serotonin or dopamine transporters .

- Piperidine derivatives with heterocyclic substituents (e.g., pyran) could exhibit distinct selectivity profiles due to steric and electronic effects .

Synthetic Considerations :

- Synthesis of dihydrochloride salts often involves reaction with HCl gas or aqueous HCl, as seen in the preparation of related amines (e.g., 4-methoxy-4-methylpentan-1-amine hydrochloride) .

Biological Activity

N-methyl-1-phenylpiperidin-4-amine dihydrochloride, a compound derived from the piperidine class, has garnered attention for its biological activity, particularly in the context of opioid pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

N-methyl-1-phenylpiperidin-4-amine dihydrochloride is characterized by the presence of both a methyl and a phenyl group on the piperidine ring, which significantly influences its pharmacological profile. The chemical structure can be represented as follows:

This compound is often used as an intermediate in the synthesis of various organic compounds and has potential applications in pharmaceuticals targeting neurological disorders and pain management .

The biological activity of N-methyl-1-phenylpiperidin-4-amine dihydrochloride is primarily mediated through its interaction with opioid receptors. It exhibits high affinity for the μ-opioid receptor, similar to other compounds in the fentanyl series. The selectivity and potency of this compound can be compared to that of morphine and fentanyl, where it shows significant analgesic properties.

Binding Affinity

The binding affinity (IC50) of N-methyl-1-phenylpiperidin-4-amine dihydrochloride has been studied in various assays. For instance, it is noted that compounds within the 4-anilidopiperidine class typically display μ-selectivity with varying degrees of affinity for δ and κ receptors .

Comparative Analysis with Related Compounds

To better understand the biological activity of N-methyl-1-phenylpiperidin-4-amine dihydrochloride, a comparison with related compounds can be insightful:

| Compound | μ-Receptor Affinity (IC50) | Analgesic Potency (ED50) |

|---|---|---|

| N-methyl-1-phenylpiperidin-4-amine dihydrochloride | TBD | TBD |

| Fentanyl | 9.45 ± 4.05 × 10⁻⁹ M | 0.0048 mg/kg |

| Morphine | 3.31 ± 0.94 × 10⁻⁸ M | 1 mg/kg |

TBD indicates that specific values for N-methyl-1-phenylpiperidin-4-amine dihydrochloride are not yet established in the literature.

Research Findings and Case Studies

Several studies have investigated the biological effects of this compound:

- Analgesic Activity : Research indicates that N-methyl derivatives often exhibit enhanced analgesic effects compared to their non-methylated counterparts. For example, modifications in the piperidine structure have shown to increase potency significantly .

- Neurotransmitter Interactions : In studies involving neurotransmitter systems, this compound has been utilized to understand receptor binding dynamics and structure-activity relationships (SAR) in drug design .

- Cancer Research : Emerging studies suggest potential antiproliferative properties against various cancer cell lines, indicating that modifications to piperidine derivatives could lead to novel therapeutic agents .

Q & A

Q. What are the optimized synthetic routes for N-methyl-1-phenylpiperidin-4-amine dihydrochloride, and how do reaction conditions influence yield and purity?

The compound can be synthesized via Mannich reactions using ketone and amine precursors under alkaline conditions, followed by dihydrochloride salt formation. For example, analogous piperidine derivatives are synthesized via reactions involving phenethylamine hydrochloride and substituted acetophenones, achieving yields of 87–98% under controlled pH and temperature . Optimization requires adjusting stoichiometry, reaction time, and purification steps (e.g., recrystallization) to minimize byproducts. Monitoring via TLC or HPLC is critical to confirm purity .

Q. What analytical techniques are recommended for characterizing N-methyl-1-phenylpiperidin-4-amine dihydrochloride and its intermediates?

Key methods include:

- HPLC : Use mixed-mode columns (e.g., Primesep 100) with mobile phases containing water, acetonitrile, and sulfuric acid buffer for retention and UV detection at 200 nm .

- Spectroscopy : FT-IR for functional group analysis, H/C NMR for structural confirmation, and mass spectrometry for molecular weight validation .

- Elemental analysis : To verify dihydrochloride salt stoichiometry .

Q. How do environmental factors (pH, temperature) affect the stability of this compound during storage and experimental use?

Stability studies on similar dihydrochloride salts indicate susceptibility to hydrolysis under extreme pH (<3 or >9) and thermal degradation above 40°C . Store lyophilized samples at -20°C in airtight containers with desiccants. For aqueous solutions, use buffered systems (pH 4–6) and avoid prolonged light exposure .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions in reported biological activity data for piperidine-based dihydrochlorides?

Discrepancies in bioactivity (e.g., receptor binding vs. cytotoxicity) may arise from differences in assay conditions (e.g., cell lines, incubation time) or impurity profiles. Conduct orthogonal assays (e.g., SPR for binding affinity, MTT for cytotoxicity) and validate purity via HPLC-MS. For example, octenidine dihydrochloride showed no in vivo cytotoxicity despite in vitro fibroblast inhibition, highlighting the need for multi-model validation .

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?

- Core modifications : Introduce substituents at the phenyl or piperidine ring (e.g., halogenation, methylation) to assess effects on receptor affinity .

- Salt forms : Compare dihydrochloride with freebase or other salts (e.g., sulfate) to evaluate solubility and bioavailability .

- In silico modeling : Use molecular docking (e.g., AutoDock) to predict interactions with targets like GPCRs or ion channels, followed by in vitro validation .

Q. What in vivo models are suitable for evaluating the compound’s pharmacokinetics and toxicity?

- Rodent models : Assess oral bioavailability and blood-brain barrier penetration using LC-MS/MS quantification .

- Toxicology : Follow OECD guidelines for acute toxicity (e.g., LD) and subchronic studies (28-day dosing). Note that cationic dihydrochlorides may bind plasma proteins, requiring dose adjustments .

Q. How can impurities in synthesized batches be identified and quantified to meet pharmaceutical standards?

Q. What mechanistic insights exist regarding its interaction with microbial targets, and how can these guide antimicrobial studies?

Cationic dihydrochlorides disrupt bacterial membranes via electrostatic interactions. For example, octenidine dihydrochloride binds to P. aeruginosa’s negatively charged lipopolysaccharides, causing cell lysis. Use time-kill assays and electron microscopy to confirm bactericidal mechanisms .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Analogous Piperidine Dihydrochlorides

Q. Table 2. Analytical Method Comparison

| Technique | Sensitivity | Application | Limitation |

|---|---|---|---|

| HPLC-UV | ~1 µg/mL | Purity assessment | Limited to UV-active compounds |

| LC-MS | ~0.1 µg/mL | Impurity profiling | High equipment cost |

| NMR | ~10 mg/mL | Structural confirmation | Low sensitivity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.